3-Morpholino-1-phenylpropan-1-one
Overview
Description
3-Morpholino-1-phenylpropan-1-one is a chemical compound that belongs to the class of Mannich bases. It is characterized by the presence of a morpholine ring attached to a phenylpropanone structure.
Preparation Methods
The synthesis of 3-Morpholino-1-phenylpropan-1-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a secondary amine (such as morpholine), and a ketone (such as acetophenone) in the presence of an acid catalyst. The reaction conditions often include stirring the reactants in an ethanol solution and maintaining an alkaline environment by adding sodium hydroxide pellets .
Chemical Reactions Analysis
3-Morpholino-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Scientific Research Applications
3-Morpholino-1-phenylpropan-1-one has several scientific research applications:
Corrosion Inhibition: It is used as a corrosion inhibitor for metals like N80 steel in acidic environments.
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceutical compounds with potential biological activities, including antifungal, antibacterial, and antiviral properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 3-Morpholino-1-phenylpropan-1-one as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. This adsorption is facilitated by the interaction between the compound’s functional groups and the metal atoms. The compound’s effectiveness is influenced by its concentration and the temperature of the environment .
Comparison with Similar Compounds
3-Morpholino-1-phenylpropan-1-one can be compared with similar compounds such as:
3-(4-Bromophenyl)-3-morpholino-1-phenylpropan-1-one: This compound has a bromine atom attached to the phenyl ring, which can enhance its reactivity and biological activity.
3-Morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one: . The uniqueness of this compound lies in its balanced chemical structure, which provides a good combination of stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXUDYTHVEYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328232 | |
Record name | 3-morpholino-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-48-8 | |
Record name | 3-morpholino-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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